molecular formula C24H22N2O B5048839 2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B5048839
M. Wt: 354.4 g/mol
InChI Key: BOHKRRDLMPXASS-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fused ring system incorporating a pyridine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane can yield intermediate compounds that further react to form the target molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: 3-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-dimethyl-5-(pyridin-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one apart is its fused ring system, which imparts unique chemical properties and potential applications. Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2,2-dimethyl-5-pyridin-2-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-24(2)13-17-21-16-8-4-3-7-15(16)10-11-18(21)26-23(22(17)20(27)14-24)19-9-5-6-12-25-19/h3-12,23,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKRRDLMPXASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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